Cas no 953251-43-9 (3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide)

3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide
- 3,4-difluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
- F2493-0426
- 953251-43-9
- 3,4-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
- 3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
- AKOS024651658
-
- インチ: 1S/C17H11F3N2O2/c18-12-4-1-10(2-5-12)16-8-13(22-24-16)9-21-17(23)11-3-6-14(19)15(20)7-11/h1-8H,9H2,(H,21,23)
- InChIKey: CIHBINFCMNNVQV-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C=C(C2=CC=C(F)C=C2)ON=1)(=O)C1=CC=C(F)C(F)=C1
計算された属性
- せいみつぶんしりょう: 332.07726208g/mol
- どういたいしつりょう: 332.07726208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 55.1Ų
3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-0426-30mg |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-5mg |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-10mg |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-10μmol |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-5μmol |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-25mg |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-3mg |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-40mg |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-100mg |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2493-0426-50mg |
3,4-difluoro-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide |
953251-43-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamideに関する追加情報
3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS No. 953251-43-9): A Comprehensive Overview
3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS No. 953251-43-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their biological activities and have been extensively studied for their pharmacological properties.
The chemical structure of 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide is characterized by the presence of a benzamide moiety substituted with difluoro groups at the 3 and 4 positions, and an oxazole ring linked to a fluorophenyl group. This intricate structure confers the compound with a range of physicochemical properties that make it an attractive candidate for drug development.
Recent studies have highlighted the potential of 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide can effectively inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its neuroprotective properties, 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide has also shown promise in cancer research. Preclinical studies have indicated that this compound possesses antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival. A notable study in Cancer Research reported that 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide selectively targets and inhibits the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
The pharmacokinetic profile of 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide has also been extensively investigated. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity profile in preclinical models suggests that it may have a favorable safety margin when used in humans.
To further explore the therapeutic potential of 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in various disease conditions. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. The ongoing phase II trials will provide more comprehensive data on its clinical utility.
In conclusion, 3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS No. 953251-43-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As more data from clinical trials become available, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
953251-43-9 (3,4-difluoro-N-{5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl}benzamide) 関連製品
- 4351-78-4(2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)
- 2230802-42-1(3-Amino-3-cyclobutylpropan-1-ol hydrochloride)
- 1052705-56-2(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)
- 1439899-47-4(2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)
- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)
- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)
- 944936-49-6(1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide)
- 124236-41-5((2-cyclopropylphenyl)hydrazine)
- 172483-74-8(4-(3-Bromopropyl)iodobenzene)
- 522-70-3(Antimycin A3)



